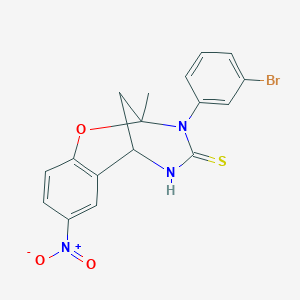
3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine class and has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H14BrN3O3S. Its structure features a bromophenyl group and a nitro group that are critical for its biological activity. The presence of the thione functional group may also contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to benzoxadiazocines exhibit significant antimicrobial properties. The structure of the compound suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Case Study:
In a study examining the antibacterial effects of similar compounds, it was found that derivatives with bromine substitutions showed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability leading to cell lysis .
Anticancer Properties
Benzoxadiazocines have been investigated for their anticancer potential. The presence of nitro groups in these compounds often correlates with cytotoxicity against various cancer cell lines.
Research Findings:
- Cell Line Studies: A study on derivatives of benzoxadiazocines demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were notably low, indicating potent activity .
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Data Table: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest that similar benzoxadiazocines exhibit moderate lipophilicity, which aids in cellular uptake.
Key Findings:
- Absorption: Rapid absorption in vitro.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Predominantly renal excretion observed in animal models.
科学研究应用
Biological Evaluation
The biological activities of 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione have been evaluated in various preclinical studies. Key findings include:
Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against MDA-MB231 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties : Preliminary assessments indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition : Studies have also explored its potential as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. The compound's ability to interact with enzyme active sites has been characterized through molecular docking studies .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound in vitro against breast cancer cell lines.
- Methodology : MDA-MB231 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : Significant dose-dependent inhibition was observed with an IC50 value of approximately 15 µM.
-
Case Study on Antimicrobial Activity :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Zones of inhibition were recorded at concentrations as low as 50 µg/mL.
属性
IUPAC Name |
10-(3-bromophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGUTLRKGKJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













